1-(Benzenesulfonamido)-3-fluorosulfonyloxybenzene
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Overview
Description
1-(Benzenesulfonamido)-3-fluorosulfonyloxybenzene is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
The synthesis of 1-(Benzenesulfonamido)-3-fluorosulfonyloxybenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Sulfonation: Aniline undergoes sulfonation to form benzenesulfonamide.
Fluorination: The benzenesulfonamide is then reacted with a fluorinating agent to introduce the fluorosulfonyloxy group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(Benzenesulfonamido)-3-fluorosulfonyloxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamido and fluorosulfonyloxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed to form corresponding hydroxyl derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzenesulfonamido)-3-fluorosulfonyloxybenzene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide moiety.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain cancers.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonamido)-3-fluorosulfonyloxybenzene involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes such as carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function . This inhibition can lead to the disruption of cellular processes in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
1-(Benzenesulfonamido)-3-fluorosulfonyloxybenzene can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A simpler sulfonamide with broad-spectrum antibacterial activity.
N-(5-(substituted-phenylsulfonyl)-1H-indol-3-yl): A more complex sulfonamide with potential anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other sulfonamides.
Properties
IUPAC Name |
1-(benzenesulfonamido)-3-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO5S2/c13-21(17,18)19-11-6-4-5-10(9-11)14-20(15,16)12-7-2-1-3-8-12/h1-9,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRZUIZPJRCRSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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